N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzo[d]thiazole ring, a dimethylaminoethyl group, and a fluorophenylthio moiety, making it a candidate for various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzo[d]thiazole, 4-fluorophenylthiol, and 2-(dimethylamino)ethylamine.
Step 1: Formation of the benzo[d]thiazole intermediate by reacting 4-fluorobenzo[d]thiazole with appropriate reagents under controlled conditions.
Step 2: Introduction of the 4-fluorophenylthio group through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Step 3: Coupling of the dimethylaminoethyl group to the intermediate product via an amide bond formation, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Final Step: Conversion to the hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes, receptors, and other proteins.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-((phenyl)thio)propanamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide hydrochloride
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride is unique due to the presence of fluorine atoms in both the benzo[d]thiazole and phenylthio moieties. This fluorination can significantly affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3OS2.ClH/c1-24(2)11-12-25(20-23-19-16(22)4-3-5-17(19)28-20)18(26)10-13-27-15-8-6-14(21)7-9-15;/h3-9H,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMOZSRBJLLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCSC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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